(2-Propylpyridin-4-yl)methanamine hydrochloride chemical properties
(2-Propylpyridin-4-yl)methanamine hydrochloride chemical properties
An In-depth Profile for Chemical Research and Drug Development
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (2-Propylpyridin-4-yl)methanamine hydrochloride. As a substituted pyridinylmethanamine, this compound belongs to a class of molecules widely utilized as key building blocks and intermediates in medicinal chemistry and materials science. Its structural motif, featuring a basic aminomethyl group and a lipophilic propyl substituent on a pyridine core, makes it a valuable synthon for creating diverse molecular architectures with potential biological activity. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, safety information, and expert insights to facilitate its effective use in the laboratory. While specific experimental data for this exact compound is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and practical resource.
Chemical Identity and Structural Elucidation
(2-Propylpyridin-4-yl)methanamine hydrochloride is the salt form of the parent amine, (2-Propylpyridin-4-yl)methanamine. The hydrochloride salt is typically preferred in laboratory settings due to its increased stability, crystallinity, and solubility in polar solvents compared to the free base.
Nomenclature and Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | (2-Propylpyridin-4-yl)methanamine hydrochloride | - |
| Synonyms | C-(2-Propyl-pyridin-4-yl)-methylamine HCl | - |
| CAS Number | 1394825-78-4 (Free Base) | Inferred from Supplier Data |
| Molecular Formula | C₉H₁₅ClN₂ | Calculated |
| Molecular Weight | 186.68 g/mol | Calculated |
| Canonical SMILES | CCCc1cc(CN)ccn1.Cl | Calculated |
Chemical Structure
The structure consists of a pyridine ring substituted at the 2-position with a propyl group and at the 4-position with an aminomethyl group. The hydrochloride salt is formed by the protonation of the primary amine.
Caption: Figure 1. Chemical structure of (2-Propylpyridin-4-yl)methanamine hydrochloride.
Physicochemical Properties
Quantitative experimental data for (2-Propylpyridin-4-yl)methanamine hydrochloride is scarce in publicly accessible literature. The properties listed below are estimates based on data from structurally similar compounds, such as (2-Chloropyridin-4-yl)methanamine hydrochloride and (2-Fluoropyridin-4-yl)methanamine hydrochloride.[1][2]
| Property | Estimated Value | Notes |
| Physical State | White to off-white solid | Typical for amine hydrochloride salts. |
| Melting Point | >150 °C (decomposes) | Amine salts often have high melting points. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane. | Expected for a hydrochloride salt.[1] |
| pKa | ~8.5 - 9.5 (Conjugate acid) | Estimated for the primary ammonium group. |
| LogP | 1.5 - 2.5 (for free base) | The propyl group increases lipophilicity compared to unsubstituted analogs. |
Synthesis and Purification Protocol
The synthesis of (2-Propylpyridin-4-yl)methanamine hydrochloride is most logically achieved via a two-step process starting from a suitable 2-propylpyridine precursor. The recommended route involves the preparation of an intermediate, 2-propyl-4-cyanopyridine , followed by its chemical reduction to the target amine.
Retrosynthetic Analysis & Strategy
The primary disconnection is at the C-N bond of the aminomethyl group, pointing to a nitrile or an aldehyde as the immediate precursor. The nitrile reduction pathway is often high-yielding and utilizes common laboratory reagents. The overall strategy is as follows:
-
Cyanation: Introduce a nitrile group at the 4-position of the 2-propylpyridine ring. This can be challenging directly. A more reliable method is to start from a pre-functionalized pyridine, such as 2-chloro-4-cyanopyridine, and introduce the propyl group via a cross-coupling reaction, or to synthesize 2-propyl-4-cyanopyridine through a multi-step sequence.
-
Reduction: Reduce the nitrile group to a primary amine.
-
Salt Formation: Treat the resulting free base amine with hydrochloric acid to form the stable hydrochloride salt.
Step-by-Step Synthesis Workflow
This protocol outlines the reduction of the nitrile precursor, which is the key final step in the synthesis.
Reaction: Reduction of 2-Propyl-4-cyanopyridine to (2-Propylpyridin-4-yl)methanamine.
Caption: Figure 2. Workflow for the synthesis via nitrile reduction.
Detailed Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-propyl-4-cyanopyridine (1.0 eq) and Nickel(II) chloride hexahydrate (0.1 eq).
-
Dissolution: Add anhydrous methanol (approx. 10 mL per 1 g of nitrile) to the flask and stir until all solids are dissolved.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C. Causality: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution. NiCl₂ and NaBH₄ react in situ to form nickel boride, the active catalyst for nitrile reduction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding 2M hydrochloric acid at 0 °C until gas evolution ceases and the solution is acidic (pH ~2). Stir for 15 minutes.
-
Basification & Extraction: Basify the aqueous solution to pH >12 by the slow addition of 6M sodium hydroxide. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Propylpyridin-4-yl)methanamine free base. Further purification can be achieved by column chromatography if necessary.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether or a mixture of ether and methanol. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (2-Propylpyridin-4-yl)methanamine hydrochloride as a solid.
Applications in Medicinal Chemistry
While specific biological activities for (2-Propylpyridin-4-yl)methanamine hydrochloride are not extensively documented, its structural class is of significant interest in drug discovery. Substituted pyridinylmethanamines are common intermediates for synthesizing more complex molecules.
-
Scaffold for Lead Discovery: The primary amine serves as a versatile handle for derivatization, allowing for the introduction of various functional groups through amide bond formation, reductive amination, or urea/thiourea formation.
-
Analogs of Bioactive Molecules: The 2-chloro analog, (2-Chloropyridin-4-yl)methanamine, is known as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrosis and cancer.[3] This suggests that other 2-substituted analogs, including the 2-propyl derivative, could be explored for activity against this or related enzyme targets.
-
Modulation of Physicochemical Properties: The 2-propyl group provides a moderate increase in lipophilicity compared to smaller substituents. In drug design, this can be used to modulate properties such as cell permeability, metabolic stability, and target engagement.
Safety, Handling, and Storage
Hazard Identification: Based on data for analogous compounds like (2-Chloropyridin-4-yl)methanamine hydrochloride, this compound should be handled as a hazardous substance.
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and incompatible materials.
References
-
Vareum. (2-Chloropyridin-4-yl)methanamine hydrochloride Product Page. [Link]
- Google Patents. US4482437A - Electrochemical reductions of cyanopyridine bases.
-
PrepChem. Synthesis of 2-cyanopyridine. [Link]
-
American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride | CAS 859164-65-1. [Link]
- Google Patents.
